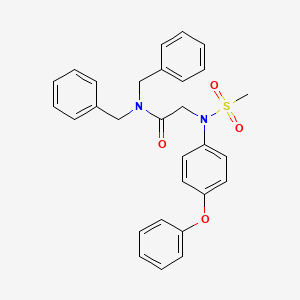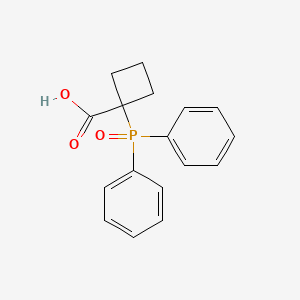
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C17H17O3P. This compound features a cyclobutane ring attached to a carboxylic acid group and a diphenylphosphoryl group.
Métodos De Preparación
The synthesis of 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Introduction of Diphenylphosphoryl Group: The diphenylphosphoryl group is introduced through a reaction involving diphenylphosphine oxide and a suitable reagent that facilitates the formation of the desired product.
Análisis De Reacciones Químicas
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Comparación Con Compuestos Similares
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the diphenylphosphoryl group, making it less versatile in certain reactions.
Diphenylphosphine Oxide: Contains the diphenylphosphoryl group but lacks the cyclobutane ring, limiting its applications in cyclobutane-based synthesis.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a diphenylphosphoryl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
5116-23-4 |
|---|---|
Fórmula molecular |
C17H17O3P |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
1-diphenylphosphorylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H17O3P/c18-16(19)17(12-7-13-17)21(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
Clave InChI |
VLYPGJRSJFKNHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


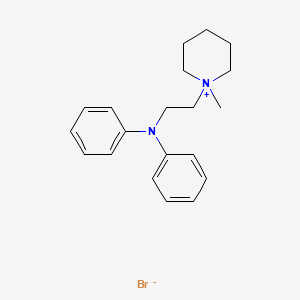
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

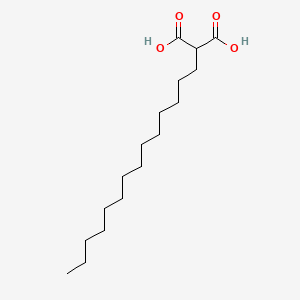
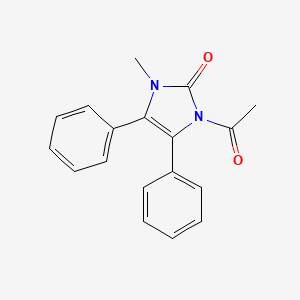
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
